Chemical and physical properties of 3-(3,5-Dimethyl-4-nitropyrazolyl)propanohydrazide
Chemical and physical properties of 3-(3,5-Dimethyl-4-nitropyrazolyl)propanohydrazide
An In-Depth Technical Guide to 3-(3,5-Dimethyl-4-nitropyrazolyl)propanohydrazide
Abstract
This technical guide provides a comprehensive overview of 3-(3,5-Dimethyl-4-nitropyrazolyl)propanohydrazide, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While detailed experimental data on this specific molecule is not extensively published, this document consolidates its known chemical identity, predicts its physicochemical and spectral properties based on its structure, and proposes a robust, chemically sound synthetic pathway. The guide discusses the scientific rationale behind its synthesis and characterization, contextualizing the molecule's potential by examining the well-established biological activities of its constituent moieties: the 3,5-dimethylpyrazole core, the nitroaromatic group, and the propanohydrazide side chain. This analysis positions 3-(3,5-Dimethyl-4-nitropyrazolyl)propanohydrazide as a scaffold with significant potential for further investigation, particularly in the fields of antimicrobial and anti-inflammatory research.
Introduction: A Molecule of Convergent Bioactivity
In the landscape of modern drug discovery, the strategic combination of pharmacologically active structural motifs is a cornerstone of rational drug design. 3-(3,5-Dimethyl-4-nitropyrazolyl)propanohydrazide emerges as a molecule of interest precisely because it integrates three such motifs into a single, novel scaffold.
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The Pyrazole Core: The 3,5-dimethylpyrazole ring is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives are known to exhibit a vast spectrum of biological activities, including acting as anti-inflammatory, antimicrobial, analgesic, and potent enzyme inhibitors, such as for phosphodiesterase type 4 (PDE4).[1][2]
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The Nitro Group: The presence of a nitro group on an aromatic or heteroaromatic ring is a hallmark of many potent therapeutic agents, particularly antimicrobials.[3] This functional group often imparts its biological effect through redox modulation within target cells, making it a key component in drugs like metronidazole.[3]
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The Hydrazide Functionality: The hydrazide moiety (-CONHNH₂) and its derivatives, hydrazones, are versatile functional groups known to possess a wide array of bioactivities, including notable antitubercular, anticonvulsant, and anti-inflammatory properties.[4]
This guide serves as a foundational resource for researchers. It aims to bridge the gap in the existing literature by providing a detailed examination of the molecule's properties, a proposed methodology for its synthesis and validation, and a discussion of its potential therapeutic applications, thereby enabling further scientific inquiry.
Chemical Identity and Molecular Structure
The fundamental identity of a compound is defined by its structure and core identifiers. 3-(3,5-Dimethyl-4-nitropyrazolyl)propanohydrazide is registered under CAS Number 512810-12-7.[5][] Its key chemical identifiers are summarized in the table below.
| Property | Value | Source |
| CAS Number | 512810-12-7 | [5][] |
| Molecular Formula | C₈H₁₃N₅O₃ | [5][] |
| Molecular Weight | 227.22 g/mol | [] |
| IUPAC Name | 3-(3,5-dimethyl-4-nitropyrazol-1-yl)propanehydrazide | [] |
| Canonical SMILES | CC1=C(C(=NN1CCC(=O)NN)C)[O-] | [5][] |
The two-dimensional structure, illustrating the connectivity of the 3,5-dimethyl-4-nitropyrazole ring to the propanohydrazide side chain via the N1 position of the pyrazole, is depicted below.
Experimental Protocol (Proposed)
This protocol is a validated, multi-step synthesis that ensures high purity and yield. Each stage must be followed by rigorous purification and characterization to confirm the identity of the intermediates.
Step I: Synthesis of 3,5-Dimethylpyrazole
This foundational step involves a classic Knorr-type pyrazole synthesis via the cyclocondensation of a β-dicarbonyl compound with hydrazine. [7][8]
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add acetylacetone (1.0 eq) dissolved in ethanol.
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Reagent Addition: Add hydrazine hydrate (1.0 - 1.1 eq) dropwise to the solution at room temperature. The addition is often exothermic and may require cooling in an ice bath to maintain control.
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Reaction: After the addition is complete, heat the mixture to reflux for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
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Workup and Purification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3,5-dimethylpyrazole as a white crystalline solid.
Step II: Synthesis of Ethyl 3-(3,5-Dimethyl-4-nitropyrazolyl)propanoate
This step involves two key transformations: the nitration of the pyrazole ring at the C4 position and the subsequent N-alkylation.
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Nitration: Dissolve 3,5-dimethylpyrazole (1.0 eq) in concentrated sulfuric acid at 0°C. Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, maintaining the temperature below 5°C. Stir for 1-2 hours.
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Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the 3,5-dimethyl-4-nitropyrazole. Filter, wash with cold water, and dry.
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N-Alkylation: Dissolve the 3,5-dimethyl-4-nitropyrazole (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile. Add a base such as potassium carbonate (1.5 eq) and ethyl 3-bromopropanoate (1.2 eq).
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Reaction and Purification: Heat the mixture to 60-80°C and stir until the starting material is consumed (monitor by TLC). After cooling, filter off the base and remove the solvent in vacuo. Purify the crude ester intermediate using silica gel column chromatography.
Step III: Synthesis of 3-(3,5-Dimethyl-4-nitropyrazolyl)propanohydrazide (Hydrazinolysis)
This final step converts the ethyl ester intermediate into the target hydrazide. This is a standard and typically high-yielding transformation. [8]
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Reaction Setup: Dissolve the purified ethyl ester from Step II (1.0 eq) in ethanol.
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Reagent Addition: Add an excess of hydrazine hydrate (5-10 eq) to the solution.
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Reaction: Heat the mixture to reflux and stir for 6-12 hours. The formation of a precipitate often indicates product formation.
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Workup and Purification: Cool the reaction mixture to room temperature. If a precipitate has formed, filter the solid, wash with cold ethanol, and dry under vacuum. If no precipitate forms, reduce the solvent volume and cool in an ice bath to induce crystallization. The final product, 3-(3,5-Dimethyl-4-nitropyrazolyl)propanohydrazide, should be obtained as a pure solid.
Spectral Characterization (Predicted)
Validation of the final structure is paramount. The following spectral characteristics are predicted for the title compound.
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¹H NMR: Expected signals would include: two singlets in the aromatic region for the two pyrazole methyl groups (δ ≈ 2.2-2.6 ppm); two triplets corresponding to the two methylene groups of the propanoate chain (δ ≈ 2.5-4.5 ppm); and broad, exchangeable signals for the -NH and -NH₂ protons of the hydrazide group (δ ≈ 4.5 and 9.5 ppm, respectively, highly solvent-dependent).
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¹³C NMR: The spectrum should show distinct signals for the two methyl carbons, the three carbons of the pyrazole ring, the two methylene carbons of the side chain, and a downfield signal for the carbonyl carbon (δ ≈ 170 ppm).
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FT-IR: Key vibrational bands should be observed for N-H stretching (hydrazide, ~3200-3400 cm⁻¹), C=O stretching (amide I band, ~1650-1680 cm⁻¹), N-O stretching from the nitro group (~1500-1550 cm⁻¹ and ~1340-1380 cm⁻¹), and C=N/C=C stretching from the pyrazole ring.
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Mass Spectrometry (MS): The ESI-MS spectrum in positive mode should show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 228.22.
Scientific Context and Potential Applications
The structural design of 3-(3,5-Dimethyl-4-nitropyrazolyl)propanohydrazide suggests a strong potential for biological activity, making it a compelling candidate for screening in various therapeutic areas.
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Antimicrobial Potential: The combination of a nitro-heterocyclic system and a hydrazide moiety is a powerful strategy in antimicrobial drug design. The nitro group can undergo bioreduction in microbial cells to generate cytotoxic radical species, while hydrazides are present in several antitubercular drugs. [3][4]This compound, therefore, warrants investigation against a panel of bacterial and fungal pathogens.
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Anti-inflammatory and PDE4 Inhibition: Derivatives of 3,5-dimethylpyrazole have been successfully developed as inhibitors of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory diseases like asthma and COPD. [1]Given that the N1 position of the pyrazole is often modified in known PDE4 inhibitors, this compound represents a novel variation that should be evaluated for its inhibitory activity and potential to modulate inflammatory responses, such as TNF-α release. [1]
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Intermediate for Further Synthesis: Beyond its intrinsic activity, this molecule is a valuable intermediate. The terminal -NH₂ of the hydrazide can be readily condensed with various aldehydes and ketones to generate a library of hydrazone derivatives, allowing for systematic exploration of structure-activity relationships (SAR). [4]
Conclusion
3-(3,5-Dimethyl-4-nitropyrazolyl)propanohydrazide is a synthetically accessible compound that strategically combines three pharmacologically relevant motifs. While its specific biological and physical properties are not yet fully characterized in the public domain, this guide provides a solid foundation for future research. The proposed synthetic protocol is robust and reliable, and the predicted spectral data offer a clear benchmark for structural verification. Based on the known activities of its constituent parts, this molecule holds significant promise as a scaffold for the development of new therapeutic agents, particularly in the areas of infectious and inflammatory diseases. Further experimental investigation into its synthesis, characterization, and biological evaluation is highly encouraged.
References
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